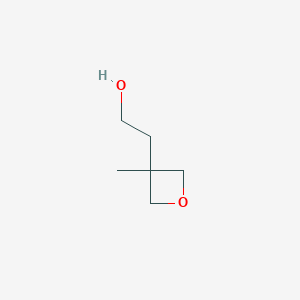

2-(3-Methyloxetan-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methyloxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMOAAFJCIYUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693526 | |

| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88214-48-6 | |

| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methyloxetan 3 Yl Ethanol and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The formation of the oxetane ring is a key challenge due to the inherent ring strain of the four-membered ether. Common strategies involve the intramolecular cyclization of suitable acyclic precursors.

A prevalent method for synthesizing 3-substituted oxetanes is the intramolecular cyclization of 1,3-diols or their derivatives. thieme-connect.de This transformation can be achieved under various conditions, often involving the conversion of one of the hydroxyl groups into a good leaving group.

For instance, the synthesis of 3,3-disubstituted oxetanes has been accomplished starting from appropriately substituted dimethyl malonates. The process involves the installation of a protected hydroxymethyl group, followed by a double ester reduction to yield a 1,3-diol. Subsequent tosylation of one of the primary alcohols and base-mediated cyclization affords the oxetane ring. acs.org

A one-pot synthesis of cyclic ethers, including oxetanes, from diols has been reported. This procedure utilizes an Appel reaction to convert a primary alcohol to an iodide, which is then treated with a base to induce cyclization. acs.org

| Precursor Type | Reaction | Key Reagents | Yield Range |

| 1,3-Diols | Monotosylation and cyclization | TsCl, base (e.g., BuLi) | Moderate |

| 1,3-Diols | Appel reaction and cyclization | PPh₃, I₂, base (e.g., NaH) | 78-82% acs.org |

| Substituted Dimethyl Malonates | Multi-step synthesis via 1,3-diol | 1. Protection, 2. Reduction (e.g., LiAlH₄), 3. Tosylation, 4. Base | 59-87% (for cyclization step) acs.org |

This table presents generalized yield ranges for oxetane formation from different precursors based on available literature.

Ring-closing reactions, such as the Williamson ether synthesis, are a cornerstone of cyclic ether formation. wikipedia.org In the context of oxetane synthesis, this typically involves an intramolecular S\N2 reaction of a haloalkoxide. thieme-connect.de For example, a 3-halo-1-propanol derivative can be treated with a base to generate an alkoxide that subsequently displaces the halide to form the oxetane ring. The efficiency of this reaction is dependent on the substrate, with primary halides being the most effective. masterorganicchemistry.com

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, also provides a direct route to oxetanes. wikipedia.org This method can be employed to construct the oxetane ring with various substituents, depending on the choice of the starting alkene and carbonyl compound. nih.gov

| Reaction Name | Description | Substrates | Conditions |

| Williamson Ether Synthesis | Intramolecular nucleophilic substitution | Haloalcohols | Base (e.g., NaH, KOH) |

| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Alkene and Carbonyl Compound | UV light |

This table summarizes key aspects of common ring-closing reactions for oxetane synthesis.

Introduction of the 2-Ethanol Moiety

Once the 3-methyl-3-oxetanemethanol precursor is obtained, the 2-ethanol side chain can be introduced through several synthetic transformations.

While less direct for forming the carbon-carbon bond of the ethanol (B145695) moiety, nucleophilic substitution reactions are crucial for creating derivatives. The Williamson ether synthesis can be used to introduce an ether-linked side chain to the oxetane core. For instance, the hydroxyl group of 3-methyl-3-oxetanemethanol could be deprotonated to form an alkoxide, which can then react with a suitable electrophile. A Brønsted acid-catalyzed reaction of 3-aryl-oxetanols with alcohols has been reported to form oxetane ethers, avoiding the need for strong bases. rsc.org

A plausible route to 2-(3-Methyloxetan-3-yl)ethanol involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. For example, if (3-methyloxetan-3-yl)acetic acid or its ester derivative is synthesized, it can be reduced to the target primary alcohol. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄). The reduction of various carbonyl groups, including esters, amides, and ketones, adjacent to an oxetane core has been shown to be effective, although it may require optimized conditions with lower temperatures to maintain the integrity of the oxetane ring. chemrxiv.org

A highly effective method for forming the carbon-carbon bond of the 2-ethanol moiety is through a Grignard reaction. organic-chemistry.org This involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an epoxide.

A practical synthetic pathway to this compound starts from the commercially available 3-methyl-3-oxetanemethanol. sigmaaldrich.comnih.govscbt.com This starting material can be oxidized to 3-methyloxetane-3-carboxaldehyde. Subsequent reaction of this aldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the target secondary alcohol, this compound, after an acidic workup. chemguide.co.uklibretexts.org Grignard reagents are known to react with aldehydes to furnish secondary alcohols. libretexts.org

| Starting Material | Intermediate | Reagent for C-C bond formation | Product |

| 3-Methyl-3-oxetanemethanol | 3-Methyloxetane-3-carboxaldehyde | Methylmagnesium bromide | This compound |

This table outlines a key Grignard reaction approach for the synthesis of the target compound.

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound and its derivatives is crucial for understanding their biological activity. Methodologies to achieve this include the use of chiral catalysts, biocatalysis, and kinetic resolution.

One promising approach involves the asymmetric Guerbet reaction, which couples a primary alcohol with a racemic secondary alcohol to generate a new chiral alcohol. liverpool.ac.uknih.gov This reaction, catalyzed by Noyori-type Ru(II)-diamine-diphosphine complexes, proceeds via a hydrogen autotransfer mechanism. liverpool.ac.uk While not yet specifically reported for this compound, this methodology offers a potential pathway to its chiral forms. The general mechanism involves the oxidation of both alcohol starting materials to their corresponding carbonyl compounds, followed by a base-mediated condensation to an α,β-unsaturated ketone. Subsequent asymmetric reduction of this intermediate, catalyzed by the chiral ruthenium complex, yields the enantioenriched alcohol. liverpool.ac.uk

Table 1: Representative Catalysts for Asymmetric Hydrogenation Relevant to Chiral Alcohol Synthesis This table is generated based on principles of asymmetric catalysis and does not represent a direct synthesis of the subject compound.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru(II)-diamine-diphosphine | Ketones | Up to 99:1 er | liverpool.ac.uk |

| Chiral Phosphoric Acid | Tertiary Allyl Alcohols (via Kinetic Resolution) | High | researchgate.net |

Biocatalysis presents a powerful tool for the enantioselective synthesis of chiral building blocks. nih.gov The use of enzymes, such as ketoreductases and lipases, can provide high enantioselectivity under mild reaction conditions. nih.govmdpi.com For instance, a biocatalytic platform utilizing a halohydrin dehalogenase has been engineered for the enantioselective formation of chiral oxetanes from corresponding halohydrins. nih.govresearchgate.net This enzymatic approach can yield chiral oxetanes with high enantiomeric excess, which could then be further elaborated to this compound.

Kinetic resolution is another established strategy for separating enantiomers. mdpi.com This can be achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com For example, a continuous kinetic resolution of a racemic homopropargyl alcohol has been demonstrated using enzymatic acylation in a flow reactor. mdpi.com A similar strategy could be envisioned for a racemic precursor to this compound. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov This has been successfully applied to the synthesis of C-3 hydroxylated arginine derivatives using an (R)-SEGPHOS/Ru(II) catalyst for the racemization and a lipase for the resolution. nih.gov

Flow Chemistry Approaches for Scalable Production

The transition from laboratory-scale synthesis to scalable production presents significant challenges, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. Continuous flow chemistry has emerged as a key enabling technology to address these challenges, offering advantages in safety, efficiency, and scalability. researchgate.netresearchgate.netthieme-connect.de

The synthesis of functionalized oxetanes, including those with alcohol side chains, has been successfully demonstrated using flow microreactor systems. researchgate.netresearchgate.netnih.govacs.org A significant advantage of flow chemistry is the ability to generate and utilize highly unstable intermediates, such as organolithium species, with high precision. researchgate.netnih.gov For example, the generation of 3-oxetanyllithium from 3-iodooxetane has been achieved in a continuous flow setup, allowing for its subsequent reaction with various electrophiles, including aldehydes and ketones, to produce 3-substituted oxetane alcohols. nih.govacs.org This method provides access to a range of oxetane derivatives that would be difficult to synthesize using traditional batch methods due to the instability of the organolithium intermediate. nih.gov

The precise control of residence time and temperature in a microreactor is crucial for the success of these transformations. researchgate.netresearchgate.net By minimizing the time the unstable intermediate exists before reacting with the electrophile, decomposition pathways are suppressed, leading to higher yields and purities of the desired product. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Oxetane Alcohol This table illustrates the potential advantages of flow chemistry for the synthesis of oxetane derivatives based on literature examples.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Intermediate | 3-Oxetanyllithium | 3-Oxetanyllithium | nih.govacs.org |

| Temperature | -78 °C | -78 °C to higher temperatures possible | researchgate.netnih.gov |

| Residence Time | N/A | Milliseconds to seconds | researchgate.netnih.gov |

| Yield (Example) | 19% | 62% | nih.gov |

| Scalability | Limited by heat and mass transfer | Readily scalable by operating for longer times | mdpi.comnih.gov |

The scalability of flow processes is a key advantage for industrial production. Once a reaction is optimized in a lab-scale flow reactor, production can be increased by simply running the system for a longer duration or by "numbering up" – using multiple reactors in parallel. mdpi.com This avoids the often-problematic process of re-optimizing reaction conditions for larger batch reactors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied through the use of biocatalysis, alternative solvents, and processes that minimize waste.

Biocatalysis is a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. nih.govsemanticscholar.org The use of enzymes, as discussed in the stereoselective synthesis section, not only provides access to chiral molecules but also aligns with green chemistry principles by avoiding harsh reagents and solvents. nih.govnih.govresearchgate.net The development of biocatalytic routes using engineered enzymes can significantly reduce the environmental impact of a synthesis. nih.gov

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The ideal green synthesis would be performed in water or a biodegradable solvent. While organometallic reactions, such as those involving 3-oxetanyllithium, typically require anhydrous ethereal solvents, the development of catalytic systems that can operate in more environmentally benign media is an active area of research.

Furthermore, flow chemistry itself can be considered a green technology. nih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling highly exothermic reactions to be run safely and efficiently, often with higher yields and selectivities than in batch. researchgate.net This can lead to a reduction in byproducts and waste. Additionally, the reduced reaction volumes in flow systems enhance safety, particularly when dealing with hazardous reagents or intermediates. researchgate.net

Table 3: Application of Green Chemistry Principles to Oxetane Synthesis This table provides a conceptual overview of how green chemistry principles can be applied to the synthesis of the target compound and its derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

|---|---|---|

| Catalysis | Use of biocatalysts (e.g., ketoreductases, lipases) or recyclable chiral metal catalysts. | High selectivity, mild conditions, reduced waste. |

| Safer Solvents & Auxiliaries | Exploring aqueous media for enzymatic steps or using bio-derived solvents. | Reduced environmental impact and improved safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Minimized waste generation. |

| Energy Efficiency | Utilizing flow chemistry for improved heat transfer and reduced energy consumption for heating/cooling. | Lower energy costs and carbon footprint. |

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop manufacturing processes that are not only efficient and selective but also environmentally responsible.

In-depth Analysis of this compound's Chemical Behavior Remains Largely Undocumented

Despite the growing interest in the synthesis and application of oxetane-containing compounds in medicinal chemistry and materials science, a detailed, publicly available body of research focusing specifically on the advanced chemical reactivity and transformation of this compound is not present in the current scientific literature. Extensive searches for specific experimental data on the ring-opening reactions and hydroxyl group transformations of this particular compound have not yielded dedicated studies.

The reactivity of the oxetane ring and the appended hydroxyl group is of theoretical interest for synthetic chemists. The strained four-membered ether is susceptible to various transformations, and the primary alcohol function provides a handle for further functionalization. However, specific studies detailing these pathways for this compound are not available.

Advanced Chemical Reactivity and Transformation Studies of 2 3 Methyloxetan 3 Yl Ethanol

Reactions of the Hydroxyl Group

Esterification and Etherification

The primary alcohol of this compound readily undergoes standard transformations such as esterification and etherification to yield a variety of derivatives.

Esterification: The conversion of the alcohol to an ester can be accomplished through several standard protocols. The Fischer esterification method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol or removal of water is often employed. chemguide.co.uk A more rapid and irreversible method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride. pearson.comchemguide.co.uk The reaction with an acyl chloride is typically fast and exothermic, proceeding at room temperature or below and producing hydrogen chloride as a byproduct, which is often scavenged by a non-nucleophilic base like triethylamine or pyridine. chemguide.co.ukresearchgate.net

Etherification: The most common method for converting the alcohol to an ether is the Williamson ether synthesis. wikipedia.org This is a two-step process that begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. chemistnotes.commasterorganicchemistry.com This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide or a sulfonate ester (e.g., tosylate or mesylate) to form the desired ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides. masterorganicchemistry.com

| Reaction Type | Reactant | Typical Reagents | Product | Key Features |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst), Heat | Ester (R-COOR') | Reversible; requires removal of water or excess reactant. chemguide.co.uk |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Ester (R-COOR') | Fast, irreversible, and often exothermic reaction. chemguide.co.uk |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-OR') | Two-step SN2 mechanism; works best with primary alkyl halides. chemistnotes.commasterorganicchemistry.com |

Derivatization for Conjugation and Linker Chemistry

The primary alcohol of this compound serves as a versatile functional handle for derivatization in the fields of bioconjugation and linker chemistry. nih.gov Linkers are crucial components in complex molecular systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), connecting different molecular entities. symeres.com

The alcohol can be modified to introduce a new reactive functional group for subsequent conjugation. A common strategy is the oxidation of the primary alcohol to a carboxylic acid. nih.gov This transformation creates a reactive carboxyl group that can be readily coupled to amine functionalities on biomolecules or other linkers to form stable amide bonds.

Alternatively, the alcohol can be incorporated into various linker scaffolds. combichemistry.com For instance, esterification with a dicarboxylic acid anhydride introduces a terminal carboxylic acid. This derivative can then be used in further coupling reactions. The alcohol can also be attached to specialized linkers, such as the self-immolative para-aminobenzyl alcohol (PAB) group, which is designed to release a payload molecule through an electronic cascade mechanism under specific conditions. symeres.com Derivatization with reagents that install a chromophore or fluorophore can be used to create analytical probes. nih.gov The stability of the resulting bond is a key consideration; for example, acid-labile linkers can be designed using protecting groups like trityl, allowing for controlled cleavage under acidic conditions. symeres.comcombichemistry.com

Formation of New Carbon-Carbon Bonds

The alcohol and oxetane (B1205548) functionalities of this compound provide multiple avenues for the construction of new carbon-carbon bonds, a fundamental operation in organic synthesis.

Cross-Coupling Reactions

Modern transition metal-catalyzed cross-coupling reactions enable the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds from alcohol derivatives. nih.govnih.gov For this compound to act as an electrophilic partner in these reactions, its hydroxyl group must first be converted into a better leaving group. nih.gov Common activation strategies include its transformation into a sulfonate ester (mesylate or tosylate) or a carboxylate ester (pivalate).

Nickel-catalyzed systems are particularly effective for coupling these activated C(sp³)–O electrophiles. nih.govnih.gov For example, a derivative like 2-(3-methyloxetan-3-yl)ethyl mesylate can be coupled with aryl Grignard reagents (Kumada coupling), boronic acids (Suzuki coupling), or organozinc reagents (Negishi coupling) to form a new C-C bond at the ethyl position. nih.gov More recent advancements include photoredox/nickel dual catalytic systems that can couple alcohol derivatives, such as mesylates, with aryl electrophiles. chemrxiv.org

A distinct pathway for cross-coupling involves the oxetane ring itself. Nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides have been developed. These reactions proceed via oxidative addition of the catalyst into the C–O bond of the strained ring, leading to a ring-opened intermediate that can couple with the second electrophile.

Alkylation Reactions

Beyond cross-coupling with pre-formed organometallic reagents, the alcohol group can be used more directly in C-C bond-forming alkylation reactions through modern catalytic methods. One such approach is a photoredox-catalyzed deoxygenative conjugate alkylation. nih.gov In this process, the primary alcohol is activated in situ and converted into an alkyl radical, which then undergoes a Giese-type addition to an electron-deficient alkene (a Michael acceptor). nih.gov This method allows for the direct formation of a C-C bond using the alcohol as the alkyl source under mild conditions. nih.gov

Another strategy involves the iron-catalyzed acceptor-less dehydrogenative coupling (ADC) of primary alcohols with ketones. mdpi.com This reaction leads to the α-alkenylation of the ketone, where the alcohol serves as the source of the alkyl group, forming a new C-C bond and releasing hydrogen gas as the only byproduct. mdpi.com

Unimolecular Reaction Pathways of Oxetanyl Radicals

The unimolecular decomposition of radicals derived from this compound provides insight into its stability and potential fragmentation pathways under high-energy conditions, such as in combustion or mass spectrometry. The behavior of these radicals can be inferred from detailed computational studies on the closely related 2-methyloxetanyl radicals. nih.gov

Hydrogen abstraction from the parent molecule can generate several distinct carbon-centered radical isomers. The subsequent fate of these radicals is a competition between unimolecular decomposition (typically ring-opening) and bimolecular reactions (e.g., with O₂). nih.gov For unimolecular pathways, ring-opening via C–O bond scission is generally more energetically favorable than scission of a C–C bond. nih.gov

For a radical analogous to one formed on the ethyl side chain of this compound, the primary decomposition mechanism would involve fragmentation pathways common to ethyl radicals. rsc.org However, for radicals centered on the oxetane ring, the dominant pathway is ring-opening followed by β-scission.

Studies on the 2-methyloxetan-3-yl radical, a structural isomer, show a low-energy pathway involving ring-opening through C–O bond scission (with a calculated barrier of 20.5 kcal/mol) to form a but-2-en-3-oxy radical intermediate. nih.gov This is followed by a hydrogen transfer and subsequent loss of a hydroxyl radical to produce butadiene. nih.gov Similar pathways can be postulated for radicals derived from this compound, leading to a variety of smaller alkenes, carbonyls, and radical species.

| Initial Radical Isomer | Key Reaction Step | Intermediate(s) | Final Product(s) | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| 2-methyloxetan-3-yl | C-O Ring Opening | but-2-en-3-oxy radical | Butadiene + •OH | 20.5 (for ring opening) |

| 2-methyloxetan-2-yl | C-O Ring Opening & β-Scission | 3-butanone-1-yl radical | Ethene + Acetyl radical | N/A |

| (2-ylomethyl)oxetane | C-O or C-C Ring Opening & β-Scission | 1-butene-4-oxy or 2-(vinyloxy)ethan-1-yl radical | Formaldehyde + Allyl radical | N/A |

Spectroscopic and Structural Elucidation of 2 3 Methyloxetan 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a comprehensive structural assignment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of derivatives of 2-(3-methyloxetan-3-yl)ethanol, distinct signals corresponding to the different proton environments are observed. For instance, in a derivative where the ethanol (B145695) group is attached to an oxazole (B20620) ring, the protons of the oxetane (B1205548) ring appear as doublets. Specifically, the two methylene (B1212753) groups on the oxetane ring show signals around 5.06 ppm and 4.53 ppm. rsc.org The methyl group attached to the oxetane ring typically presents as a singlet around 1.79 ppm. rsc.org The protons of the ethyl group would exhibit characteristic multiplets, with their exact chemical shifts depending on the neighboring functional groups.

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Derivative | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 5-Methyl-2-(3-methyloxetan-3-yl)oxazole-4-carboxylic acid methyl ester rsc.org | ¹H | 5.06 | d | 5.9 |

| ¹H | 4.53 | d | 5.9 | |

| ¹H | 1.79 | s | ||

| N-(4-(3-methyloxetan-3-yl)phenyl)aniline derivative mdpi.com | ¹³C | 27.7 | ||

| ¹³C | 43.0 | |||

| ¹³C | 84.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₆H₁₂O₂, corresponding to a molecular weight of approximately 116.16 g/mol . molbase.comchemspider.com

In a mass spectrometer, the molecule is ionized, often by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion [M]⁺. mdpi.com This ion and its fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. For instance, a common fragmentation pathway for oxetane-containing compounds involves the loss of a CH₂O group. mdpi.com The fragmentation of the ethanol side chain can also be expected, leading to characteristic peaks. docbrown.info For example, in the mass spectrum of a bromo-substituted spiro-oxetane derivative, a fragment corresponding to the loss of CH₂O from the molecular ion was observed. mdpi.com

Interactive Data Table: Predicted and Observed Mass Spectrometry Data for Oxetane Derivatives

| Derivative | Ionization Mode | Calculated m/z | Observed m/z | Fragment |

| 2-bromo-6,7,8,9-tetrahydrospiro[benzo hmdb.caannulene-5,3′-oxetane] mdpi.com | EI | 266.03 | 235.9 | [M-CH₂O]⁺• |

| 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane] mdpi.com | EI | 194.0 | 163.9 | [M-CH₂O]⁺• |

| N-(4-(3-methyloxetan-3-yl)phenyl)-2-(trifluoromethyl)aniline mdpi.com | ESI | 307.1 | 306.0 | [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group due to hydrogen bonding, typically in the region of 3200-3600 cm⁻¹. libretexts.org

Additionally, the C-O stretching vibrations of the alcohol and the oxetane ether would appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. For derivatives of this compound, the presence of other functional groups, such as aromatic rings or carbonyls, would give rise to additional characteristic absorption bands. For example, a derivative containing a bromo-substituted dihydro-indene moiety shows strong IR bands at 3280 cm⁻¹ (O-H stretch) and in the 2843-2933 cm⁻¹ region (C-H stretches). mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 | libretexts.org |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | mdpi.com |

| Ether/Alcohol (C-O) | C-O Stretch | 1000-1300 | docbrown.inforesearchgate.net |

| Aromatic Ring | C=C Stretch | 1450-1600 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

Bond angles within the oxetane ring significantly deviate from the ideal tetrahedral angle of 109.5°. The C-O-C angle is typically around 91-92°, while the C-C-C angle is smaller, at about 85°. rsc.org The C-O bond lengths are in the range of 1.45-1.46 Å, and the C-C bond lengths are around 1.53-1.55 Å. acs.orgrsc.org X-ray crystallographic studies on derivatives of this compound would provide precise data on how the 2-hydroxyethyl and methyl substituents influence the geometry of the oxetane ring. nih.gov

Theoretical and Computational Chemistry of 2 3 Methyloxetan 3 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) are frequently employed to model oxetane (B1205548) derivatives, providing a balance between computational cost and accuracy. nih.gov

Detailed analysis of the electronic structure of 2-(3-Methyloxetan-3-yl)ethanol would involve calculating several key descriptors. The molecular electrostatic potential (MEP) map visually identifies regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative regions (electron-rich) are expected around the oxygen atoms of the ether and the hydroxyl group, indicating their role as hydrogen-bond acceptors and sites of electrophilic attack. researchgate.net Conversely, positive regions (electron-poor) would be located around the hydrogen atoms, particularly the hydroxyl proton.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the lone pairs on the oxygen atoms would contribute significantly to the HOMO, while the LUMO would likely be associated with the antibonding orbitals of the strained C-O bonds in the oxetane ring.

Atomic charges, often calculated using methods like Mulliken population analysis, quantify the electron distribution among the atoms. These calculated charges help to pinpoint specific atoms that are likely to act as nucleophilic or electrophilic centers in a reaction.

Table 1: Representative Calculated Electronic Properties for a Simple Ether/Alcohol This table presents typical values for a related small molecule, ethanol (B145695), to illustrate the output of quantum chemical calculations, as specific data for this compound is not available.

| Property | Calculated Value (Ethanol Example) | Significance |

|---|---|---|

| HOMO Energy | -0.42 Hartree | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +0.15 Hartree | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 0.57 Hartree | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.70 Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Hydroxyl Oxygen | -0.75 e | Highlights the nucleophilic character of the oxygen atom. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethanol side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for converting between them. This is typically done by systematically rotating the molecule's single bonds (e.g., C-C and C-O bonds of the side chain) and calculating the potential energy at each step to generate a potential energy surface. The geometry of the oxetane ring itself is relatively rigid, but it can influence the preferred orientation of the substituent side chain. acs.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes. researchgate.net Simulating this compound, often in the presence of explicit solvent molecules like water, can reveal important information about its hydration, dynamic stability, and the time-averaged distribution of its conformers. nih.gov These simulations are crucial for understanding how the molecule interacts with its environment, such as a biological receptor or a solvent.

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| O(ring)-C(ring)-C(side chain)-C(side chain) | Rotation around the bond connecting the ring to the side chain | Determines the primary orientation of the ethanol group relative to the oxetane ring. |

| C(ring)-C(side chain)-C(side chain)-O(hydroxyl) | Rotation around the C-C bond of the ethanol side chain | Affects the distance and orientation between the oxetane and hydroxyl groups. |

| C(side chain)-C(side chain)-O(hydroxyl)-H | Rotation around the C-O bond of the hydroxyl group | Influences hydrogen bonding potential and interactions. |

Prediction of Spectroscopic Properties

Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties of molecules. By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign specific peaks in a complex spectrum.

Similarly, by calculating the second derivative of the energy with respect to atomic displacements, it is possible to compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks observed in an Infrared (IR) spectrum. This allows for the theoretical assignment of vibrational modes, such as the characteristic C-O stretching of the ether and alcohol groups or the O-H stretching of the hydroxyl group.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates the principle of spectroscopic prediction. Actual values would require specific calculations for this compound.

| Spectroscopic Data | Predicted Value (Typical) | Experimental Region (Typical) | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift | ~3.6 ppm | 3.5 - 3.8 ppm | -CH₂-OH protons |

| ¹³C NMR Chemical Shift | ~65 ppm | 60 - 70 ppm | -CH₂-OH carbon |

| IR Frequency | ~3400 cm⁻¹ | 3200 - 3600 cm⁻¹ | O-H stretch (alcohol) |

| IR Frequency | ~980 cm⁻¹ | 950 - 1050 cm⁻¹ | C-O-C stretch (oxetane ring) |

Reaction Mechanism Studies and Transition State Analysis

The strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, a key aspect of its chemistry. beilstein-journals.org Computational chemistry is instrumental in elucidating the mechanisms of these reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest-energy path from reactants to products.

A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational studies can compare the activation energies for different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed ring opening) to predict which pathway is more favorable. For oxetanes, computational studies have been used to explore rearrangements and cyclization mechanisms, such as those proposed in the biosynthesis of complex natural products like taxol. acs.org

Table 4: Computational Parameters in a Hypothetical Acid-Catalyzed Ring-Opening Reaction

| Reaction Step | Description | Key Computational Output |

|---|---|---|

| 1. Reactant Complex | Oxetane + H₃O⁺ | Optimized geometry and energy of the initial state. |

| 2. Protonation | Proton transfer to the oxetane oxygen. | Structure and energy of the protonated intermediate. |

| 3. Transition State | Nucleophilic attack by H₂O, simultaneous C-O bond cleavage. | Geometry, energy, and vibrational frequencies of the TS. Calculation of the activation energy. |

| 4. Product Complex | Ring-opened diol product. | Optimized geometry and energy of the final state. Calculation of the overall reaction energy. |

Applications in Medicinal Chemistry and Drug Discovery

Oxetane (B1205548) Ring as a Bioisostere in Drug Design

The oxetane ring is increasingly recognized in drug discovery as a bioisostere, a chemical substituent that can replace another group within a bioactive molecule without significantly altering its essential biological activity, while potentially improving its physicochemical or pharmacokinetic properties. researchgate.net The four-membered ether is particularly effective as a surrogate for gem-dimethyl and carbonyl groups. acs.orgacs.org This is attributed to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. researchgate.netnih.gov These characteristics allow for the fine-tuning of a drug candidate's profile, addressing common challenges in drug development. nih.gov

One of the most powerful applications of the oxetane ring in medicinal chemistry is its use as a bioisosteric replacement for the carbonyl group found in ketones, esters, and amides. acs.orgnih.gov Oxetanes can mimic the key electronic features of a carbonyl moiety, notably its dipole moment and ability to act as a hydrogen bond acceptor. acs.org In fact, oxetanes are more effective hydrogen bond acceptors than other cyclic ethers and are competitive with most carbonyl functional groups, with only amides being superior. acs.org

However, unlike carbonyl groups, which can be susceptible to metabolic degradation (e.g., enzymatic reduction) or chemical instability (e.g., epimerization of adjacent stereocenters), the oxetane ring offers significantly enhanced stability. acs.orgacs.org This replacement can therefore lead to drug candidates with improved metabolic profiles and longer half-lives. acs.orgnih.gov

| Property | Carbonyl Group (e.g., in a Ketone) | Oxetane Ring (3-substituted) | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptance | Good | Good to Excellent | acs.org |

| Dipole Moment | Strong | Strong | acs.org |

| Metabolic Stability | Susceptible to enzymatic reduction | Generally stable to metabolic enzymes | acs.orgnih.gov |

| Chemical Stability | Can facilitate epimerization at α-carbon | Chemically robust | acs.org |

The incorporation of an oxetane, such as the one in 2-(3-Methyloxetan-3-yl)ethanol, can profoundly and beneficially alter the physicochemical properties of a molecule. acs.orgnih.gov Its polar nature often leads to a significant increase in aqueous solubility, a critical parameter for drug absorption and distribution. nih.gov Simultaneously, the replacement of a less polar group (like a gem-dimethyl group) with an oxetane can reduce lipophilicity (LogD), which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Furthermore, the oxetane motif is known to enhance metabolic stability. acs.orgacs.org By replacing metabolically vulnerable groups, such as gem-dimethyl groups where one of the methyls can be oxidized, the oxetane ring can block these metabolic "hot spots". nih.gov This leads to reduced clearance rates and improved bioavailability. acs.org

| Parameter | Effect of Oxetane Incorporation | Reference |

|---|---|---|

| Aqueous Solubility | Increases | nih.gov |

| Lipophilicity (LogD) | Decreases | nih.gov |

| Metabolic Stability | Increases | acs.orgacs.org |

| Amine Basicity (pKa) | Reduces basicity of proximal amines | acs.orgnih.gov |

This compound as a Building Block for Complex Molecules

Beyond its role in bioisosteric replacement, this compound is a valuable chemical building block for the synthesis of more complex molecules. bldpharm.comkara5.live Such building blocks, which contain densely functionalized and three-dimensional cores, are essential for modern synthetic chemistry, enabling the efficient construction of novel molecular architectures. illinois.eduillinois.edu This specific compound offers a unique combination of a rigid, polar 3,3-disubstituted oxetane scaffold and a synthetically versatile primary alcohol functional group.

The structure of this compound makes it an attractive starting point for scaffold development in fragment-based drug discovery. acs.org The oxetane core provides a rigid, three-dimensional framework that can orient appended substituents into specific vectors in space, which is crucial for achieving high-affinity binding to biological targets. nih.gov Its inherent polarity and favorable physicochemical properties can be imparted to the larger molecules constructed from it. acs.org By using the ethanol (B145695) side chain as a handle for chemical elaboration, chemists can systematically build upon this core, exploring the chemical space around it to develop new classes of pharmaceuticals.

The primary alcohol in this compound is a key functional group that allows this building block to be readily incorporated into larger structures through a variety of standard chemical transformations. nih.gov For instance, the hydroxyl group can be:

Oxidized to an aldehyde or a carboxylic acid, which can then participate in reactions like reductive amination or amide bond formation.

Converted into an ether through Williamson ether synthesis, linking the oxetane core to other aromatic or aliphatic fragments.

Esterified to form ester derivatives.

Transformed into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide range of other functionalities.

This synthetic versatility allows for the integration of the beneficial oxetane motif into diverse molecular backbones, facilitating the synthesis of novel compounds for biological screening. researchgate.netresearchgate.net

Derivatization for Enhanced Biological Activity

Once a lead compound containing the this compound fragment is identified, the ethanol side chain provides a convenient point for further derivatization to optimize biological activity. Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogues where a specific part of the molecule is systematically modified.

By modifying the hydroxyl group of the ethanol moiety, medicinal chemists can fine-tune the compound's properties to enhance its interaction with a biological target. For example, converting the alcohol to a series of ethers or esters with different alkyl or aryl groups can modulate the compound's size, shape, and lipophilicity. This can lead to improved binding affinity, greater target selectivity, and better pharmacokinetic properties. This process of iterative synthesis and biological testing is fundamental to the development of potent and effective therapeutic agents. nih.gov

Synthesis of Amide Derivatives for Antibacterial Activity

The amide functional group is a cornerstone of many biologically active compounds, and its formation is a key transformation in organic chemistry. The synthesis of novel amide derivatives is a prominent strategy in the development of new antibacterial agents. The primary alcohol of this compound can be oxidized to a carboxylic acid or converted to an amine, providing two distinct pathways to amide derivatives. These derivatives can be screened for antibacterial activity against various pathogenic bacteria.

Research into other oxetane-containing molecules has demonstrated the potential of this moiety in antibacterial drug design. For instance, a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and characterized. asianpubs.org This work highlights a synthetic route where an oxetane-containing amine is reacted with various carboxylic acids to produce a library of amide compounds. asianpubs.org

Similarly, studies on other classes of amide derivatives have shown moderate to good antibacterial effects. For example, novel rhodanine-based amide derivatives were evaluated against pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. oatext.com Some of these compounds exhibited moderate growth inhibitory effects against all tested bacteria. oatext.com The general approach involves multi-component reactions that are efficient and produce high yields. oatext.com By incorporating the this compound scaffold into such derivatives, it may be possible to enhance their antibacterial profile.

| Compound Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Rhodanine-based amides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate growth inhibition by several derivatives. | oatext.com |

| Amides from NSAIDs and Bromhexine | S. aureus, Streptococcus, E. coli, Klebsiella | Some derivatives showed activity against E. coli better than ampicillin. | researchgate.net |

| Cyclopropane-containing amides | S. aureus, E. coli, C. albicans | Moderate activity against the tested strains. | mdpi.com |

Application in Peptide Chemistry and Peptidomimetics

Peptides are crucial biological molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome these limitations. The incorporation of unnatural amino acids or modifications to the peptide backbone are common strategies in peptidomimetic design.

The oxetane unit from this compound is a valuable tool in this area. It can be used to create peptide bond isosteres, where the oxetane ring replaces a carbonyl group in the peptide backbone. warwick.ac.uk This modification can induce significant conformational changes, allowing access to new peptide "structural space". warwick.ac.uk Molecular dynamics simulations have shown that incorporating an oxetane-modified residue can favor folded, turn-like structures compared to the more extended conformations of natural peptides. warwick.ac.uk

These structural constraints can enhance binding affinity to target receptors and increase resistance to proteolytic degradation by enzymes. warwick.ac.uk The development of peptidomimetics aims to improve drug-like properties while retaining the biological activity of the parent peptide. nih.govresearchgate.net The use of constrained peptides and peptidomimetics is a key strategy for inhibiting protein-protein interactions, which are often difficult targets for traditional small molecules. nih.gov

Prodrug Design Strategies

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. ijnrd.orgnih.gov This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. researchgate.netewadirect.comnih.gov

The primary hydroxyl group of this compound makes it an ideal promoiety for creating prodrugs of pharmaceuticals that contain a carboxylic acid group. By forming an ester linkage between the parent drug and this compound, a prodrug is created. This ester can mask the polar carboxylic acid, potentially increasing the drug's lipophilicity and its ability to cross cell membranes. Once in the body, esterase enzymes can cleave the ester bond, releasing the active drug and the this compound moiety.

Interaction Studies with Biological Targets

Derivatives of this compound have been investigated for their interactions with various biological targets, demonstrating the versatility of this chemical scaffold in drug discovery.

Enzyme Activity Modulation

The modulation of enzyme activity is a fundamental mechanism of action for many drugs. A novel pyridylethanol derivative, 2-((3,4-dichlorophenethyl)(propyl)amino)-1-(pyridin-3-yl)ethanol, was shown to be a cholesterol-lowering agent by blocking the enzyme lanosterol 14alpha-demethylase. researchgate.net This demonstrates that ethanolamine scaffolds can be effective enzyme inhibitors. By incorporating the this compound moiety, novel inhibitors could be designed to target other enzymes.

In vitro multi-enzyme catalysis systems are also being developed for biotechnological applications. For example, a four-enzyme system was designed to produce 2,3-butanediol from ethanol. nih.govmdpi.com Understanding how compounds like this compound or its derivatives interact with and potentially modulate the activity of enzymes in such cascades is crucial for metabolic engineering and synthetic biology. nih.gov

Receptor Binding Studies

The ability of a molecule to bind with high affinity and selectivity to a biological receptor is a prerequisite for its therapeutic effect. The (3-methyloxetan-3-yl) moiety has been incorporated into ligands for various receptors. A patent describes heterocyclic derivatives containing a (3-methyloxetan-3-yl)methanone structure as modulators of metabotropic glutamate receptors. google.com

Furthermore, conjugates of the anticancer drug doxorubicin with a 16α-(ω-((3-methyloxetan-3-yl)methoxy)alkyl) chain were synthesized and evaluated for their affinity to the estrogen receptor α. ulaval.ca These studies indicate that the oxetane-containing side chain can be a key component for achieving receptor binding. The unique three-dimensional structure and electronic properties of the oxetane ring can contribute to favorable interactions within the receptor's binding pocket.

Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of modern drug discovery. nih.govdntb.gov.ua

The oxetane scaffold is recognized as a valuable component in the design of kinase inhibitors. The introduction of an oxetane ring can improve aqueous solubility and metabolic stability while providing a rigid, three-dimensional structural element that can be oriented to interact with specific regions of the kinase ATP-binding site.

Several studies have focused on the synthesis and evaluation of oxetane-containing compounds as kinase inhibitors. mdpi.com For example, pyrazolopyrimidine derivatives were developed as inhibitors of AXL, RET, and FLT3 kinases, with phenotypic screening used to guide the design process. nih.gov A patent also describes heterocyclic sulfonamide derivatives containing an oxetane moiety as MEK inhibitors. googleapis.com These examples underscore the potential of using this compound as a starting material to generate novel and potent kinase inhibitors.

| Kinase Target | Inhibitor Scaffold | Significance of Oxetane Moiety | Reference |

|---|---|---|---|

| AXL, RET, FLT3 | Pyrazolopyrimidine | Used to explore structural modifications to improve potency and selectivity. | nih.gov |

| MEK | Heterocyclic Sulfonamide | Part of the core structure designed to inhibit enzyme activity. | googleapis.com |

| Various | N-arylamine oxetanes | Serves as a novel scaffold for molecular recognition in kinases. | mdpi.com |

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

2-(3-Methyloxetan-3-yl)ethanol is a promising monomer for the synthesis of polyethers with unique architectures and functionalities. The primary method for polymerizing oxetanes is cationic ring-opening polymerization (CROP), which is initiated by Lewis acids or other cationic initiators. The high ring strain of the oxetane (B1205548) ring (approximately 107 kJ/mol) provides the thermodynamic driving force for this polymerization process.

The polymerization of this compound would proceed via the opening of the oxetane ring to form a linear polyether backbone. The pendant 3-methyl and 3-ethanol groups would be regularly incorporated along the polymer chain, influencing the material's final properties. The presence of the hydroxyl group in the ethanol (B145695) side chain offers a site for further chemical modification, allowing for the creation of functional polymers.

Hyperbranched polymers can also be synthesized from oxetane monomers bearing hydroxyl groups. In the case of this compound, the hydroxyl group can potentially participate in the polymerization process, leading to branched structures. This is analogous to the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, which has been shown to produce hyperbranched polyethers. The degree of branching can be controlled by adjusting polymerization conditions such as temperature and catalyst concentration.

Table 1: Comparison of Structurally Similar Oxetane Monomers in Polymer Synthesis

| Monomer | Polymerization Method | Resulting Polymer Architecture | Key Features of Resulting Polymer |

| 3-Methyl-3-oxetanemethanol | Cationic Ring-Opening Polymerization | Hyperbranched or Linear | Multiple hydroxyl groups, potential for high functionality. |

| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening Polymerization | Hyperbranched | Branched polyether structure with numerous hydroxyl end groups. |

| This compound (Predicted) | Cationic Ring-Opening Polymerization | Linear or Branched | Pendant hydroxyl groups for post-polymerization modification. |

Integration into Functional Materials

The polymers derived from this compound are expected to find applications in various functional materials due to the inherent properties of the polyether backbone and the presence of the reactive hydroxyl side chains. Polyethers are known for their flexibility, thermal stability, and good salvation properties.

The pendant hydroxyl groups in poly[this compound] can be chemically modified to introduce a wide array of functional groups. For instance, they can be esterified, etherified, or reacted with isocyanates to create materials with specific properties such as improved adhesion, altered solubility, or the ability to participate in subsequent cross-linking reactions. This versatility makes these polymers suitable for applications in coatings, adhesives, and sealants.

Furthermore, oxetane-based polymers have been explored as polymer electrolytes. The ether linkages in the polymer backbone can coordinate with cations, facilitating ion transport. The ability to tailor the side chains of polymers derived from this compound could allow for the optimization of ion conductivity and mechanical properties for applications in solid-state batteries and other electrochemical devices.

Role in Nanomaterials Development

While specific research on the use of this compound in nanomaterials is not yet prevalent, the broader class of oxetane-based polymers offers significant potential in this field. The controlled polymerization of oxetane monomers allows for the synthesis of well-defined polymer architectures, which is a crucial aspect of nanomaterial design.

For example, block copolymers containing polyoxetane segments can self-assemble into various nanostructures such as micelles, vesicles, and ordered thin films. The distinct properties of the poly[this compound] block, with its hydrophilic hydroxyl groups, could be leveraged to create amphiphilic block copolymers that form functional nanostructures in aqueous environments. These could have applications in drug delivery, where the hydrophobic block encapsulates a therapeutic agent and the hydrophilic block provides stability and biocompatibility.

Additionally, the hydroxyl groups on the surface of nanoparticles or other nanomaterials could be modified by grafting polymers of this compound. This surface modification could enhance the dispersibility and stability of the nanomaterials in various media, as well as introduce new functionalities. The ability to create hyperbranched polymers from this monomer could be particularly advantageous for creating highly functionalized surfaces on nanomaterials.

Analytical Methodologies for 2 3 Methyloxetan 3 Yl Ethanol

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for assessing the purity of 2-(3-Methyloxetan-3-yl)ethanol and isolating it from starting materials, byproducts, or degradation products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Gas Chromatography (GC)

Given its ethanol (B145695) moiety, this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC is particularly effective for separating volatile and semi-volatile organic compounds and is a primary method for purity assessment and identifying volatile impurities. nih.gov A flame ionization detector (FID) is commonly used for quantifying organic analytes.

For the analysis of alcohols and related impurities, nonpolar or mid-polarity capillary columns are often utilized to achieve efficient separation. gcms.cz For instance, a method for analyzing impurities in denatured ethanol uses a long capillary column to provide the necessary efficiency for separating various organic compounds. gcms.cz A similar approach would be effective for this compound. The method parameters can be optimized to ensure good resolution between the analyte and any potential impurities. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Cross-Linked Polyethylene Glycol (e.g., HP-INNOWax) or Methyl Silicone (e.g., HP-1) researchgate.net |

| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1.5 mL/min) nih.gov |

| Injector Temperature | 225 - 250°C nih.gov |

| Oven Program | Initial temp. 40-50°C, hold for 2-5 min, ramp at 10-20°C/min to 225-250°C nih.govresearchgate.net |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 - 300°C nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of organic solvent), is often used to resolve compounds with a range of polarities. researchgate.netlcms.cz Since the target compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), in addition to UV detection at low wavelengths (around 200-210 nm).

| Parameter | Typical Condition |

|---|---|

| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol researchgate.net |

| Elution Mode | Isocratic or Gradient (e.g., starting with 10% B, ramping to 90% B) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-40°C) researchgate.net |

| Detection | UV (e.g., 210 nm), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative for quantification, although they may lack the specificity of chromatographic techniques. These methods typically involve a chemical reaction that produces a colored species, the absorbance of which is proportional to the concentration of the analyte.

For alcohols like this compound, a common method involves oxidation with an acidic dichromate solution. researchgate.net The primary alcohol is oxidized, and the chromium(VI) in the dichromate ion (Cr₂O₇²⁻, orange) is reduced to chromium(III) (Cr³⁺, green). The resulting color change can be measured with a spectrophotometer, typically around 595-600 nm. researchgate.net Another approach involves the formation of a colored complex with reagents like vanadium oxinate. researchgate.net

While these methods are effective for quantifying total alcohol content, they are not specific to this compound and would be susceptible to interference from other alcohols or reducing agents present in the sample. Therefore, their application is best suited for samples where the target compound is the primary alcohol present or after a preliminary separation step.

Advanced hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for unequivocal identification and highly sensitive quantification. env.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an ideal technique for the analysis of this compound in complex matrices. After components are separated on the LC column, they are introduced into the mass spectrometer. hplc.eu Electrospray ionization (ESI) is a common ionization technique for polar molecules, which would be suitable for this compound, likely forming a protonated molecule [M+H]⁺ in positive ion mode.

The mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the parent compound. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion into characteristic product ions, providing structural confirmation and enabling highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). hplc.eu

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 or similar reversed-phase (e.g., 100 x 2.1 mm, 2.5 µm) hplc.eu |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min hplc.eu |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detector | Triple Quadrupole (QqQ) or Ion Trap Mass Spectrometer |

| Analysis Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile components, GC-MS is the hyphenated technique of choice. It provides positive compound identification based on both the retention time from the GC and the mass spectrum from the MS. gcms.cz This is particularly valuable for definitively identifying impurities in a sample of this compound. nih.gov The separation principles are the same as for GC, but the mass spectrometer detector provides a higher degree of confidence in peak identification compared to FID.

Future Directions and Emerging Research Avenues for 2 3 Methyloxetan 3 Yl Ethanol

Expanding the Synthetic Repertoire for Complex Oxetane (B1205548) Structures

The synthesis of oxetanes has traditionally been challenging due to the inherent ring strain of the four-membered ether. mdpi.com However, recent advancements have provided more robust methods for their construction. nih.gov Future research will likely focus on leveraging 2-(3-Methyloxetan-3-yl)ethanol as a starting point for creating more complex and diverse oxetane-containing molecules.

One promising avenue is the further functionalization of the primary alcohol of this compound. This hydroxyl group can be converted into a variety of other functional groups, such as halides or sulfonates, to serve as a handle for coupling with other molecules. For instance, the conversion to (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) has been documented and provides an excellent electrophile for substitution reactions. Future work could explore coupling this derivative with complex, biologically active scaffolds to generate novel drug candidates.

Another area of exploration is the development of novel cyclization strategies that incorporate the this compound unit into larger, more complex ring systems. While methods like the Paternò-Büchi reaction have been traditionally used for oxetane synthesis, they can be limited by substrate scope and selectivity. acs.orgmdpi.com Research into transition-metal-catalyzed C-H activation and functionalization could provide new pathways to build intricate molecular frameworks around the oxetane core. acs.orgscholaris.ca For example, palladium-catalyzed oxidative functionalization could enable the direct coupling of the oxetane moiety to various aromatic and heterocyclic systems. scholaris.ca

Furthermore, the development of stereoselective methods for the synthesis of chiral derivatives of this compound will be crucial. Many biologically active molecules are chiral, and the ability to control the stereochemistry of the oxetane-containing building block will be essential for creating potent and selective drugs. This could involve the use of chiral catalysts or biocatalytic methods to achieve high enantiomeric excess. acs.org

Deeper Exploration of Biological Activities and Mechanisms of Action

The incorporation of an oxetane ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, solubility, and target-binding affinity. acs.orgnih.gov While the biological activities of this compound itself are not extensively documented, its derivatives hold considerable promise. Future research should focus on systematically screening libraries of compounds derived from this compound against a wide range of biological targets.

Recent studies have shown that oxetane-containing compounds can act as potent inhibitors of various enzymes. For example, oxetane derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunosuppression, and FTO, a demethylase involved in cancer therapy. nih.gov The structural rigidity and hydrogen bond accepting capability of the oxetane ring are thought to contribute to its potent binding to these targets. mdpi.commdpi.com Future work should investigate whether derivatives of this compound can also exhibit inhibitory activity against these or other clinically relevant enzymes.

A deeper understanding of the mechanism of action of bioactive oxetane compounds is also needed. This includes studying how the oxetane ring interacts with its biological target at the molecular level and elucidating the downstream effects on cellular pathways. Techniques such as X-ray crystallography and computational docking studies can provide valuable insights into these interactions. nih.gov Moreover, investigating the metabolic fate of oxetane-containing compounds is crucial, as the strained ring can sometimes undergo ring-opening reactions in vivo. nih.gov

The following table summarizes some known biological activities of oxetane-containing compounds, suggesting potential areas of investigation for derivatives of this compound.

| Biological Target/Activity | Example of Oxetane-Containing Compound | Potential Therapeutic Area |

| Indoleamine 2,3-dioxygenase (IDO1) Inhibitor | 2-pyridyl oxetane derivatives | Cancer |

| FTO Demethylase Inhibitor | Oxetanyl compound 23 | Cancer |

| Matrix Metalloproteinase-13 (MMP-13) Inhibitor | Oxetane-substituted sulfonamides | Osteoarthritis |

| Respiratory Syncytial Virus (RSV) L Protein Inhibitor | Spiro-fused piperidine (B6355638) oxetanes | Antiviral |

| Anticancer Activity | Paclitaxel (Taxol) | Cancer |

Development of Novel Applications in Chemical Biology and Catalysis

The unique properties of the oxetane motif can also be harnessed for applications in chemical biology and catalysis. The development of oxetane-containing chemical probes could enable the study of complex biological processes. For example, by attaching a fluorescent dye or an affinity tag to a derivative of this compound that is known to bind to a specific protein, researchers could visualize the localization and dynamics of that protein within a cell.

In the field of catalysis, the strained oxetane ring can be used as a reactive handle. The ring-opening of oxetanes can be catalyzed by various reagents, providing a pathway to new molecular structures. nih.gov Future research could explore the use of this compound derivatives as substrates in the development of novel catalytic transformations. Furthermore, the development of catalysts that can selectively functionalize the C-H bonds of the oxetane ring would be a significant advancement. acs.org

There is also potential for developing novel catalysts based on the this compound scaffold itself. unl.edu By incorporating the oxetane unit into a ligand that can coordinate to a metal center, it may be possible to create catalysts with unique reactivity and selectivity. The rigidity of the oxetane ring could help to control the geometry of the catalyst's active site, leading to improved performance in a variety of chemical reactions.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.orgresearchgate.net These powerful computational tools can be used to predict the properties of molecules, design new drug candidates, and optimize synthetic routes. In the context of this compound, AI and ML can be applied in several ways.

Firstly, ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound. nih.gov By inputting the chemical structure of a proposed derivative, these models could predict its solubility, metabolic stability, and binding affinity to a particular target. This would allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Secondly, generative AI algorithms can be used to design novel molecules based on the this compound scaffold. preprints.org These algorithms can learn the underlying patterns in large datasets of known drugs and then generate new structures that are predicted to have desirable properties. This approach could lead to the discovery of completely new classes of drugs with novel mechanisms of action.

Finally, AI can be used to optimize the synthesis of oxetane derivatives. Retrosynthesis algorithms can suggest potential synthetic routes for a target molecule, and ML models can predict the outcome of different reactions, helping chemists to design more efficient and reliable syntheses. preprints.org

The following table outlines potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Use of ML models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of derivatives. nih.gov | Prioritization of synthetic targets and reduction of late-stage failures. |

| De Novo Design | Generative models to create novel oxetane-containing structures with desired properties. frontiersin.org | Discovery of novel drug candidates with improved efficacy and safety. |

| Retrosynthesis | AI-powered tools to suggest efficient synthetic pathways for complex derivatives. | Acceleration of the synthesis and optimization of lead compounds. |

| Catalyst Design | ML to identify optimal catalysts for the synthesis and functionalization of oxetanes. beilstein-journals.org | Development of more efficient and selective synthetic methods. |

Sustainable and Eco-Friendly Synthesis of Oxetane Derivatives

The principles of green chemistry are becoming increasingly important in the chemical industry. acs.org Future research on this compound and its derivatives should aim to develop more sustainable and environmentally friendly synthetic methods. This includes reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. encyclopedia.pub

One approach is to explore the use of biocatalysis. Enzymes can often carry out chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. scholaris.ca For example, a lipase (B570770) could be used to selectively acylate the primary alcohol of this compound.

Another avenue is the use of alternative energy sources, such as microwave irradiation or solar energy, to drive chemical reactions. nih.gov These methods can often accelerate reaction rates and reduce energy consumption compared to conventional heating. The use of greener solvents, such as water or supercritical carbon dioxide, should also be explored. rsc.org

Furthermore, developing catalytic methods that are highly atom-economical is a key goal of green chemistry. acs.org This means designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Transition-metal-catalyzed reactions, such as those mentioned in section 9.1, can often be highly atom-economical. The development of recyclable catalysts would further enhance the sustainability of these processes. rsc.org

Q & A

Q. What are the key physical and chemical properties of 2-(3-Methyloxetan-3-yl)ethanol, and how do they influence experimental design?

Answer: this compound (CAS 3143-02-0) has a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . Its density is 1.024 g/mL at 25°C , which is critical for solvent selection in reactions involving immiscible phases. The compound’s oxetane ring introduces steric hindrance and polarity, impacting reactivity in nucleophilic substitutions or hydrogen-bonding interactions. These properties necessitate careful solvent compatibility testing and temperature control during synthesis .

Q. What standardized methods are recommended for synthesizing this compound?